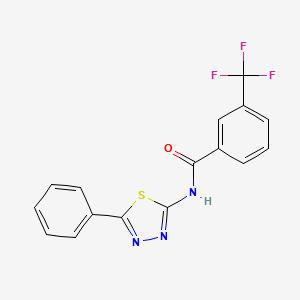

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H10F3N3OS and its molecular weight is 349.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a thiadiazole ring, which is known for its biological activity. The trifluoromethyl group enhances lipophilicity and biological potency. Its chemical formula is C12H9F3N3S with a molecular weight of 303.28 g/mol.

Anticonvulsant Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit anticonvulsant properties. In studies using the maximal electroshock seizure (MES) model, compounds similar to this structure have shown significant protection against seizures. For instance, certain thiadiazole derivatives demonstrated maximum protection rates of up to 90% at doses of 100 mg/kg .

Table 1: Anticonvulsant Activity of Thiadiazole Derivatives

| Compound | Maximum Protection (%) | Dose (mg/kg) | ED50 (mg/kg) |

|---|---|---|---|

| Compound A | 90 | 100 | 33 |

| Compound B | 70 | 100 | 66 |

| This compound | TBD | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that thiadiazole derivatives can induce apoptosis in various cancer cell lines such as HeLa and MCF-7. For example, a related derivative demonstrated an IC50 value of 0.37 µM against HeLa cells, indicating potent cytotoxic activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | HeLa | 0.37 |

| Compound D | MCF-7 | 0.73 |

| This compound | TBD |

The mechanisms underlying the biological activity of this compound may involve:

- Inhibition of Enzymatic Pathways : Thiadiazole derivatives often act by inhibiting key enzymes involved in cellular proliferation and survival.

- Induction of Apoptosis : Evidence from flow cytometry studies indicates that these compounds can trigger apoptotic pathways in cancer cells by activating caspases and modulating p53 expression levels .

- Neuroprotective Effects : The anticonvulsant effects suggest a neuroprotective role, potentially by modulating neurotransmitter systems or ion channels.

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives:

- Study on Anticonvulsant Activity : A series of compounds were synthesized and evaluated using MES and pentylenetetrazole models. The most active compounds showed significant anticonvulsant effects with minimal neurotoxicity .

- Anticancer Evaluation : In a study focused on sorafenib analogs, certain thiadiazole derivatives exhibited superior cytotoxicity compared to established chemotherapeutics .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. For example, derivatives of benzothiazole bearing a 1,3,4-thiadiazole moiety have shown strong antibacterial and antiviral activities. In specific studies, compounds similar to N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide demonstrated effectiveness against pathogens such as Xanthomonas oryzae and Ralstonia solanacearum, with inhibition rates reaching up to 71.6% at concentrations of 100 µg/mL .

Anticancer Potential

Thiadiazole derivatives are also being investigated for their anticancer effects. Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Agricultural Applications

Pesticidal Properties

The compound has been evaluated for its potential as a pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to effective pest control strategies without harming beneficial organisms . The antiviral activity against plant viruses like tobacco mosaic virus (TMV) indicates its potential utility in agricultural biotechnology as a protective agent for crops .

Material Science

Synthesis of Advanced Materials

this compound can serve as a building block for synthesizing advanced materials with unique properties. Its ability to form stable complexes with metals opens avenues for developing new catalysts and sensors.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Inhibition Rate (%) | Concentration (µg/mL) |

|---|---|---|---|

| Antibacterial | Xanthomonas oryzae | 52.4 | 100 |

| Antibacterial | Ralstonia solanacearum | 71.6 | 100 |

| Antiviral | Tobacco Mosaic Virus (TMV) | 79.5 (protective) | 100 |

| Antiviral | Tobacco Mosaic Virus (TMV) | 88.3 (inactivation) | 100 |

Case Studies

Case Study 1: Antiviral Efficacy

A study evaluated various thiadiazole derivatives for their antiviral efficacy against TMV. The results indicated that certain derivatives exhibited superior protective and inactivation activities compared to traditional antiviral agents like ningnanmycin . This highlights the potential of thiadiazole compounds in developing new antiviral therapies.

Case Study 2: Antibacterial Properties

Another research focused on the antibacterial properties of thiadiazole derivatives against Xanthomonas oryzae. The findings suggested that modifications to the thiadiazole structure could enhance antibacterial activity, paving the way for new agricultural fungicides .

Eigenschaften

IUPAC Name |

N-(5-phenyl-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F3N3OS/c17-16(18,19)12-8-4-7-11(9-12)13(23)20-15-22-21-14(24-15)10-5-2-1-3-6-10/h1-9H,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZRSWXSTSYEMGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.